2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid
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Overview
Description
“2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid” is a chemical compound with the CAS Number: 2090711-35-4 . It has a molecular weight of 184.24 . The IUPAC name for this compound is 2-(6-oxaspiro[3.5]nonan-7-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid” is 1S/C10H16O3/c11-9(12)6-8-2-5-10(7-13-8)3-1-4-10/h8H,1-7H2,(H,11,12) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid” is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Synthesis and Biological Effects
- Synthesis and Cytotoxic Effects : Derivatives of adamantine and spiro compounds, including [4‐(adamantane‐1‐carboxamido)‐8‐nonsubstituted/substituted‐3‐oxo‐1‐thia‐4‐azas‐piro[4.5]decane‐2‐yl]acetic acid, have been synthesized and found to exhibit cytotoxic activities against various human carcinoma cell lines. A particular compound induced apoptosis significantly, underscoring the potential therapeutic applications of these derivatives in cancer research (Turk-Erbul et al., 2021).
Chemical Synthesis and Structural Analysis
- Spirocyclic Oxetane-Fused Benzimidazole Synthesis : A synthesis process for spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, has been developed. This process involved the conversion of spirocyclic oxetanes into cycloalkylaminoacetanilides, emphasizing the versatility of these compounds in chemical synthesis (Gurry et al., 2015).
Antimicrobial Properties
- Spiroheterocyclic Pyrylium Salts as Antimicrobial Agents : Compounds related to 1-oxa-4-thiaspiro[4.4]nonan-2-one demonstrated antimicrobial activities. These compounds were tested against various microbes, indicating their potential use in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Applications in Drug Synthesis
- Gabapentin-based Synthesis of Biologically Active Compounds : A study presented the synthesis of novel N-cyclohexyl and N-(tert-butyl) spiro compounds, using 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) as a base. These compounds were synthesized using an Ugi reaction, highlighting their potential in drug development (Amirani Poor et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(6-oxaspiro[3.5]nonan-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)6-8-2-5-10(7-13-8)3-1-4-10/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSUARVATREQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid |
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